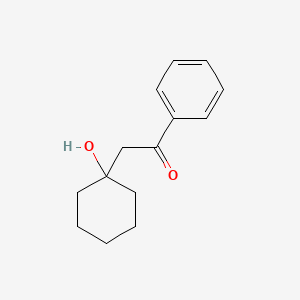

2-(1-Hydroxycyclohexyl)-1-phenylethanone

CAS No.: 57213-26-0

Cat. No.: VC18623239

Molecular Formula: C14H18O2

Molecular Weight: 218.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57213-26-0 |

|---|---|

| Molecular Formula | C14H18O2 |

| Molecular Weight | 218.29 g/mol |

| IUPAC Name | 2-(1-hydroxycyclohexyl)-1-phenylethanone |

| Standard InChI | InChI=1S/C14H18O2/c15-13(12-7-3-1-4-8-12)11-14(16)9-5-2-6-10-14/h1,3-4,7-8,16H,2,5-6,9-11H2 |

| Standard InChI Key | HRPUANCEDYZMFT-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(CC1)(CC(=O)C2=CC=CC=C2)O |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The 2D structure (Figure 1) features a phenyl group attached to an ethanone backbone, with a hydroxycyclohexyl substituent at the second carbon. The SMILES string C1CCC(CC1)(CC(=O)C2=CC=CC=C2)O confirms this arrangement .

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 218.29 g/mol | |

| InChIKey | HRPUANCEDYZMFT-UHFFFAOYSA-N | |

| CAS Registry Number | 57213-26-0 |

Synthesis and Industrial Production

-

Friedel-Crafts Acylation: Reaction of cyclohexanol with acetophenone derivatives under acidic conditions.

-

Oxidation of Secondary Alcohols: Using oxidizing agents like Jones reagent.

Industrial production data are absent, though the structurally similar 1-Hydroxycyclohexyl phenyl ketone (CAS 947-19-3) is produced in the U.S. at 1–10 million pounds annually .

Applications and Uses

Industrial Applications

The compound’s potential uses mirror those of related ketones:

-

Photosensitizers: Derivatives like 1-Hydroxycyclohexyl phenyl ketone are used in UV-curable coatings .

-

Polymer Additives: Cyclohexanol-containing compounds improve resin plasticity .

Table 2: Documented Uses of Analogous Compounds

Environmental and Toxicological Profile

Ecotoxicity data are unavailable. Persistent cyclohexanol metabolites raise concerns about bioaccumulation, though direct evidence is lacking.

Research Gaps and Future Directions

-

Synthetic Optimization: Develop scalable routes for high-purity batches.

-

Toxicological Studies: Evaluate chronic exposure risks.

-

Environmental Impact: Assess biodegradation pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume